molecular formula C14H19NO2 B13581929 4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine

4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine

Cat. No.: B13581929
M. Wt: 233.31 g/mol
InChI Key: JAHZUGKZVQPYJW-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine is an organic compound that belongs to the class of benzopyrans Benzopyrans are bicyclic compounds consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-6-ol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid
  • 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
  • 3,4-dihydro-1H-2-benzopyran-1-one

Uniqueness

4-(3,4-dihydro-1H-2-benzopyran-6-yloxy)piperidine is unique due to its specific structure, which combines the benzopyran moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isochromen-6-yloxy)piperidine

InChI

InChI=1S/C14H19NO2/c1-2-14(17-13-3-6-15-7-4-13)9-11-5-8-16-10-12(1)11/h1-2,9,13,15H,3-8,10H2

InChI Key

JAHZUGKZVQPYJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC3=C(COCC3)C=C2

Origin of Product

United States

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